1-phenyl-1H-pyrazole-4-carbonitrile
Overview
Description
1-Phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Compounds bearing nitrile functional groups are known to be active pharmacophores . They have been recognized for their roles in medical agents and offer insight into the binding of small molecule inhibitors .
Mode of Action
It’s known that nitrile-containing agents can serve as a versatile precursor for the synthesis of various functional groups such as carbonyl compounds (carboxylic acids, aldehydes, ketones, amides, etc), alcohols, amines and important heterocycles (purines, pyrimidines, pyrazines imidazoles, thiazoles, biphenylene, etc) .
Biochemical Pathways
It’s known that nitrile-containing compounds can be extensively utilized in the synthesis of agrochemicals, active pharmaceutical ingredients, dyes, synthetic rubbers, herbicides, and polymers .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a dry environment .
Result of Action
Compounds bearing nitrile functional groups have been recognized for their roles in medical agents, offering insight into the binding of small molecule inhibitors .
Action Environment
It’s known that the compound is a solid at room temperature and should be stored in a dry environment . This suggests that the compound’s stability and efficacy may be influenced by factors such as temperature and humidity.
Preparation Methods
1-Phenyl-1H-pyrazole-4-carbonitrile can be synthesized through several methods, including:
One-Pot Multicomponent Reactions: This method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine.
Solvent-Free Conditions: Another approach uses engineered polyvinyl alcohol as a heterogeneous acid catalyst.
Traditional Methods: These include the condensation reaction between hydrazines and 1,3-dicarbonyl compounds or their equivalents.
Chemical Reactions Analysis
1-Phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Cycloaddition: The compound can participate in [3+2] cycloaddition reactions with alkenes and alkynes.
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts like palladium and copper . The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyrazoles and related heterocycles.
Scientific Research Applications
1-Phenyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Phenyl-1H-pyrazole-4-carbonitrile can be compared with other similar compounds such as:
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: This compound has an additional amino group, which can alter its reactivity and applications.
1,3-Diphenyl-1H-pyrazole-4-carbonitrile:
2,3-Dihydro-1H-pyrazole-4-carbonitrile: This derivative is often used in the synthesis of other heterocyclic compounds and has different reactivity due to the hydrogenated ring.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the pyrazole scaffold.
Properties
IUPAC Name |
1-phenylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUOMWCBAUSGQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447994 | |
Record name | 1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
709-04-6 | |
Record name | 1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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